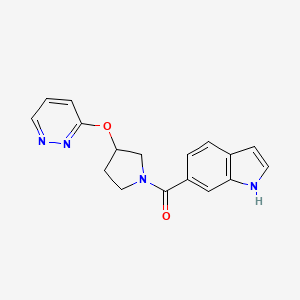

(1H-indol-6-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an indole with a suitable precursor. For example, the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole gave the corresponding butanoic acid . Cyclocondensation of this product with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide gave the pyridazinone derivatives .Molecular Structure Analysis

The structure of similar compounds has been confirmed by IR, 1 H-NMR, 13 C-NMR, and MS spectroscopic data . For instance, the 1 H NMR spectrum (500 MHz, CDCl 3; δ, ppm) of a related compound showed peaks at 0.90 (t, J 7.3 Hz, 9H, 3CH 3), 1.27 – 1.38 (m, 12H, 6CH 2), 1.52 – 1.72 (m, 6H, 3CH 2), 7.86 (d, J 5.5 Hz, 1H, arom H), 9.12 (d, J 5.5 Hz, 1H, arom H), 12.62 (s, 1H, pyrazolo NH) .Chemical Reactions Analysis

The reaction of the pyridazinone derivative with POCl 3 for 30 min gave the chloropyridazine derivative, which was used to prepare the corresponding carbohydrate hydrazone derivatives . When the reaction of the pyridazinone derivative with POCl 3 was carried out for 3 hr, an unexpected product was obtained .Physical And Chemical Properties Analysis

Indole is physically a crystalline colorless substance with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications

Chemical Structure and Properties

- The compound has been studied for its unique chemical structure and properties. For example, a study on a similar compound, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, explored its molecular structure, revealing dihedral angles and bond lengths between central units and attached groups (Kloubert et al., 2012).

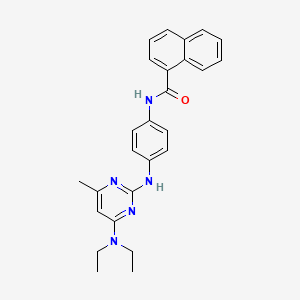

Anticancer Activity

- Some derivatives of indole, like (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone, have shown significant anticancer activity, particularly against human prostate cancer cell lines (Mullagiri et al., 2018).

Biological and Pharmacological Potential

- A multifaceted pigment derivative of indole, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, has demonstrated a variety of biological behaviors with potential applications in medicine, cosmetics, and more, indicating the diverse potential of indole derivatives (Ishani et al., 2021).

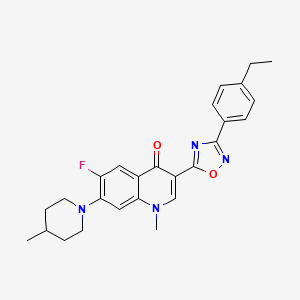

Molecular Modeling and Theoretical Studies

- Another study involved the theoretical investigation of a pyridylindolizine derivative, providing insights into molecular modeling, geometries, vibrational and electronic spectra, which can be crucial for understanding the compound's interactions and properties (Cojocaru et al., 2013).

Synthetic Applications

- The compound's derivatives are useful in synthesizing various heterocycles, as evidenced by a study on Pt-catalyzed cyclization/1,2-migration for the synthesis of indolizines, pyrrolones, and indolizinones (Smith et al., 2007).

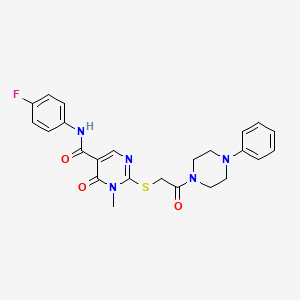

Antimicrobial and Antioxidant Activities

- Research has also been conducted on organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, which showed potential antibacterial activities and could be potential drug candidates (Singh et al., 2016).

Mechanism of Action

Target of action

Pyridazines and pyridazinones have been shown to interact with a range of biological targets, including various enzymes and receptors . The specific targets of the compound would depend on its exact structure and functional groups.

Mode of action

These compounds typically exert their effects by binding to their target proteins, thereby modulating their activity . The exact mode of action would depend on the specific target and the nature of the interaction.

Biochemical pathways

Pyridazines and pyridazinones can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, pain sensation, blood pressure regulation, and more.

Result of action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses . The specific effects would depend on the compound’s targets and mode of action.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds . The specific influences would depend on the compound’s chemical properties and its biological context.

properties

IUPAC Name |

1H-indol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(13-4-3-12-5-8-18-15(12)10-13)21-9-6-14(11-21)23-16-2-1-7-19-20-16/h1-5,7-8,10,14,18H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSCDIRHRJWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)

![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)